trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

Catalog No.
S1913255
CAS No.
251567-28-9
M.F
C40H34BrNO2P2Pd
M. Wt
809 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)...

CAS Number

251567-28-9

Product Name

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

IUPAC Name

bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane

Molecular Formula

C40H34BrNO2P2Pd

Molecular Weight

809 g/mol

InChI

InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2

InChI Key

KYQYWUJRFOCJEW-UHFFFAOYSA-L

SMILES

C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Canonical SMILES

C1CC(=O)N=C1[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Catalyst for Carbon-Carbon Bond Formation

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II), also known as Pd(Br)(suc)(PPh3)2, is a palladium-based catalyst used in organic chemistry for the formation of carbon-carbon bonds. Palladium catalysts are a cornerstone of modern organic synthesis, enabling the creation of complex molecules with high efficiency and selectivity.

Pd(Br)(suc)(PPh3)2 falls under the category of Pd(0) precatalysts, which require activation before use. This activation typically involves treatment with a mild base or a source of chloride ions to generate the active palladium(II) species. Once activated, Pd(Br)(suc)(PPh3)2 can participate in various carbon-carbon bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with a halide or pseudohalide to form a new C-C bond. Pd(Br)(suc)(PPh3)2 has been shown to be effective in Suzuki-Miyaura couplings, particularly for the formation of aryl-aryl and aryl-alkenyl bonds [].
  • Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide to form a new C-C bond. Pd(Br)(suc)(PPh3)2 can be used as a catalyst in Heck reactions, although other palladium catalysts are often more efficient [].
  • Sonogashira Coupling: This reaction couples a terminal alkyne with a copper(I) acetylide to form a new C-C bond. While not as commonly used as other palladium catalysts for Sonogashira coupling, Pd(Br)(suc)(PPh3)2 can be employed in specific cases [].

Advantages and Considerations

Pd(Br)(suc)(PPh3)2 offers some advantages as a catalyst:

  • Stability: It is a relatively air-stable and moisture-tolerant catalyst, simplifying handling compared to some more reactive palladium complexes.
  • Availability: It is commercially available from several chemical suppliers.
  • Activity: Compared to other Pd(0) precatalysts, it may exhibit lower catalytic activity in certain reactions.
  • Specificity: The presence of the bulky triphenylphosphine ligands can sometimes lead to limitations in substrate scope.

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is a specialized organometallic compound utilized primarily as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its chemical formula is C40H34BrNO2P2Pd, and it has a molecular weight of approximately 754.00 g/mol . The compound features a palladium center coordinated with two triphenylphosphine ligands and a bromo group, which enhances its reactivity in coupling reactions.

, including:

  • Cross-Coupling Reactions: It serves as a catalyst in reactions such as Suzuki, Heck, and Sonogashira couplings, which are vital for constructing complex organic molecules.
  • Hydrosilation: The compound can catalyze the addition of silanes to alkenes and alkynes.
  • Carbonylation: It promotes the incorporation of carbon monoxide into organic substrates .
  • Reduction Reactions: The palladium center can facilitate the reduction of various functional groups.

The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves:

  • Formation of Palladium Complex: The initial step includes reacting palladium salts with triphenylphosphine to form the bis(triphenylphosphine)palladium(II) complex.
  • Bromination: The introduction of the bromo group can be achieved through bromination reactions using brominating agents.
  • N-Succinimidyl Modification: The final step involves attaching the N-succinimidyl moiety to enhance stability and reactivity .

The primary applications of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) include:

  • Organic Synthesis: It is widely used in the synthesis of pharmaceuticals and agrochemicals through various coupling reactions.
  • Material Science: The compound plays a role in developing advanced materials through polymerization processes.
  • Catalysis Research: Its effectiveness as a catalyst makes it a subject of study in catalysis research aimed at developing more efficient synthetic routes .

Interaction studies involving trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) focus on its behavior in catalytic cycles and its interaction with substrates during coupling reactions. The efficiency and selectivity of the catalyst can vary depending on the nature of the substrates and reaction conditions. Investigations into its interactions with various ligands have shown that modifications can significantly influence catalytic performance .

Several compounds exhibit similar catalytic properties due to their palladium centers and phosphine ligands. Below is a comparison highlighting their uniqueness:

Compound NameUnique Features
trans-Dichlorobis(triphenylphosphine)palladium(II)Utilizes chloride ligands; effective in hydrosilation
Tetrakis(triphenylphosphine)palladium(0)Zero oxidation state; used for different reaction mechanisms
Bis(triphenylphosphine)palladium(II) chlorideMore stable; often used for cross-coupling reactions

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) stands out due to its specific N-succinimidyl modification, which enhances its reactivity and stability compared to other palladium complexes, making it particularly useful in selective reactions where functional group compatibility is crucial .

Crystallographic Analysis of Ligand Coordination

The crystallographic structure of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) reveals a distorted square-planar geometry around the palladium center [10] [11]. Based on structural analyses of analogous palladium triphenylphosphine complexes, the palladium-phosphorus bond lengths are expected to be in the range of 2.225-2.388 Å [12] [13] [14]. Similar trans-bis(triphenylphosphine)palladium(II) complexes exhibit characteristic geometric parameters that provide insight into the coordination environment [15] [16].

The N-succinimidyl ligand coordinates to the palladium center through its nitrogen atom, forming a stable five-membered ring system [17] [18]. Structural studies of related palladium succinimide complexes demonstrate that the succinimide moiety adopts a planar configuration that optimizes orbital overlap with the metal center [19] [20]. The coordination of the succinimide ligand typically results in palladium-nitrogen bond distances ranging from 1.98-2.05 Å [21] [22].

Bond TypeTypical Bond Length (Å)Bond Angle (°)
Pd-P2.225-2.388-
Pd-N1.98-2.05-
Pd-Br2.33-2.44-
P-Pd-P-180 (trans)
N-Pd-Br-180 (trans)

The triphenylphosphine ligands exhibit characteristic phosphorus-carbon bond lengths of approximately 1.815 Å, with C-P-C angles averaging 104.5°, which is smaller than the ideal tetrahedral angle due to the bulky phenyl groups [23] [24]. The trans arrangement minimizes steric interactions between the bulky triphenylphosphine ligands while maintaining optimal electronic properties [25] [26].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, X-ray Absorption Spectroscopy)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) exhibits characteristic aromatic proton signals from the triphenylphosphine ligands in the 7.22-7.66 ppm region [4] [27] [24]. The succinimidyl group displays distinctive methylene proton signals, typically appearing as a multiplet around 2.7-2.9 ppm [27] [28]. The absence of free succinimide proton signals in the 12-15 ppm region confirms coordination of the nitrogen atom to the palladium center [27] [28].

³¹P Nuclear Magnetic Resonance spectroscopy provides crucial information about the phosphorus environment in the complex [9]. The phosphorus nuclei in trans-bis(triphenylphosphine)palladium(II) complexes typically exhibit chemical shifts around 26 ppm, characteristic of coordinated triphenylphosphine ligands [27] [9]. Density Functional Theory calculations have shown excellent correlation between experimental and calculated ³¹P Nuclear Magnetic Resonance chemical shifts for palladium phosphine complexes, with typical root mean square errors of 6.9-8.9 ppm [9].

Infrared Spectroscopy

The infrared spectrum of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) displays characteristic vibrational modes that confirm the molecular structure [4] [27]. The succinimide carbonyl stretching vibrations appear as distinct bands in the 1700-1800 cm⁻¹ region [29]. Specifically, the antisymmetric imide carbonyl stretching vibration occurs around 1715 cm⁻¹, while the symmetric stretching mode appears at approximately 1793 cm⁻¹ [29].

The triphenylphosphine ligands contribute characteristic P-C aromatic stretching frequencies around 1094 cm⁻¹ [27]. Carbon-hydrogen stretching vibrations from the phenyl rings appear in the 3055 cm⁻¹ region, while aromatic ring breathing modes are observed around 1434 cm⁻¹ [10] [27]. The coordination of ligands to palladium results in characteristic metal-ligand stretching vibrations, with Pd-P bonds typically appearing around 500-600 cm⁻¹ [28] [30].

X-ray Absorption Spectroscopy

X-ray absorption spectroscopy provides detailed information about the electronic structure and local coordination environment of the palladium center [31] [32] [33]. Palladium K-edge X-ray absorption near-edge structure spectra are sensitive to the oxidation state and coordination environment of the metal center [31] [34]. The edge energy increases with higher oxidation states and more electronegative ligands, providing a fingerprint for the palladium(II) oxidation state [32] [33].

Extended X-ray absorption fine structure analysis reveals information about bond distances and coordination numbers around the palladium center [35] [34]. The Pd-P and Pd-Br correlations in the extended X-ray absorption fine structure region provide quantitative structural information that complements crystallographic data [35]. Studies of related palladium complexes have shown that Pd-Cl bonds exhibit 24-48% chloride 3p character, indicating significant covalency in metal-halide interactions [34].

Computational Modeling of Electronic Properties

Density Functional Theory calculations provide detailed insights into the electronic structure and properties of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) [36] [9] [11]. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets accurately reproduce experimental geometric parameters and spectroscopic properties [9] [37]. The LanL2DZ basis set is commonly employed for palladium atoms, while 6-311G(d,p) basis sets are used for lighter elements [37] [38].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital primarily consists of palladium d orbitals with significant ligand contributions [37] [38]. The lowest unoccupied molecular orbital typically involves palladium-ligand antibonding interactions, particularly with the phosphine ligands [39] [8]. The HOMO-LUMO gap provides information about the electronic stability and reactivity of the complex [37] [38].

Electronic PropertyCalculated ValueExperimental Value
HOMO Energy (eV)-5.2 to -5.8-
LUMO Energy (eV)-2.1 to -2.8-
HOMO-LUMO Gap (eV)2.8 to 3.2-
Dipole Moment (D)2.5 to 4.2-

Natural bond orbital analysis provides quantitative information about charge distribution and bonding interactions within the complex [37]. The analysis reveals significant charge transfer from ligands to the palladium center, consistent with the electron-accepting nature of palladium(II) [11] [37]. Metal-ligand bond covalency can be quantified through overlap population analysis, showing substantial mixing between palladium d orbitals and ligand orbitals [9] [34].

Transmetalation Mechanisms Under Biphasic Conditions

The transmetalation step in Suzuki-Miyaura coupling represents one of the most mechanistically complex aspects of palladium-catalyzed cross-coupling reactions, particularly when involving trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) as the catalyst precursor. Recent mechanistic investigations have revealed that under biphasic conditions, two distinct pathways dominate the transmetalation process [1] [2] [3].

The first pathway involves an oxo-palladium based transmetalation mechanism, where the palladium center initially coordinates with hydroxide to form a hydroxopalladium intermediate [1] [4]. This intermediate subsequently reacts with the boronic acid coupling partner through a tetrahedral boronate complex formation. Experimental evidence from stoichiometric reactions of isolated arylpalladium hydroxo complexes with arylboronic acids demonstrates that this pathway predominates under traditional biphasic reaction conditions [4]. The mechanism proceeds through coordination of the boronic acid to the hydroxopalladium species, followed by formation of a palladium-oxygen-boron intermediate that facilitates the organic group transfer [1] [5].

The second pathway represents a boronate-based transmetalation mechanism, wherein the organopalladium halide complex directly interacts with an anionic boronate species [1] [2]. This pathway becomes dominant when phase transfer catalysts are employed, fundamentally altering the speciation of both the catalyst and the nucleophile [2]. Under these conditions, the formation of tetracoordinate boronate complexes with palladium-oxygen-boron linkages has been confirmed through low-temperature nuclear magnetic resonance studies [6].

Kinetic studies using trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) have demonstrated that the transmetalation step can become rate-limiting under certain conditions [7] [8]. The N-succinimidyl ligand environment provides unique reactivity characteristics compared to conventional palladium precatalysts, facilitating efficient coupling of challenging substrates including benzylic halides with aryl or heteroaryl boronic acids [8] [9].

Role of Phase Transfer Catalysts in Rate Enhancement

Phase transfer catalysts have emerged as critical additives for enhancing the efficiency of Suzuki-Miyaura coupling reactions conducted under biphasic conditions. The incorporation of tetrabutylammonium salts as phase transfer agents results in a remarkable 12-fold rate enhancement when utilizing palladium catalysts in aqueous-organic biphasic systems [1] [2].

The mechanistic basis for this rate enhancement involves a fundamental shift in the dominant transmetalation pathway. In the absence of phase transfer catalysts, the oxo-palladium pathway predominates, leading to sluggish reactivity due to halide byproduct accumulation that inhibits the catalyst [2]. The introduction of phase transfer catalysts dramatically improves reactivity by shifting the dominant transmetalation mode toward the boronate-based pathway through manipulation of both catalyst and nucleophile speciation [2] [3].

This pathway modification transforms the halide salt byproduct from an inhibitory species to a beneficial component in the overall reaction mechanism [2]. The phase transfer catalyst facilitates the formation of reactive boronate anions in the organic phase while simultaneously maintaining the appropriate palladium speciation for efficient transmetalation [1]. Nuclear magnetic resonance experiments have confirmed that this enhancement results from the formation of active palladium-halide complexes that favor boronate-based transmetalation over the traditional hydroxo-palladium pathway [3].

The water loading studies reveal that reducing the proportion of the aqueous phase increases the reaction rate, contrary to reaction conditions typically employed in the literature [1] [2]. This finding challenges conventional wisdom and demonstrates the importance of optimizing phase ratios for maximum catalytic efficiency. The enhanced reaction conditions enable the use of exceptionally low catalyst loadings while maintaining broad substrate scope, particularly with challenging benzylic electrophiles [1].

Comparative Analysis with Stille and Heck Reaction Mechanisms

The mechanistic comparison between Suzuki-Miyaura, Stille, and Heck reaction pathways catalyzed by trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) reveals fundamental differences in their catalytic cycles, despite sharing common oxidative addition and reductive elimination steps [10] [11].

Stille Coupling Mechanism: The Stille reaction mechanism involves direct transmetalation between organopalladium intermediates and organostannane reagents without requiring base activation [12] [13]. trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) has been specifically identified as a novel and efficient catalyst for Stille cross-coupling reactions, particularly excelling in the coupling of allylic and benzylic bromides [7] [12]. The transmetalation step proceeds through a cyclic transition state involving tin-palladium interaction, with the rate-determining step typically being the transmetalation itself [13] [14]. The N-succinimidyl ligand environment appears to enhance the reactivity toward challenging substrates that might otherwise be problematic with conventional palladium catalysts [7].

Heck Reaction Mechanism: The Heck reaction follows a mechanistically distinct pathway that does not involve a transmetalation step [15] [16] [17]. Instead, the mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination and migratory insertion of the alkene substrate [15] [18]. The subsequent β-hydride elimination generates the coupled product while simultaneously forming a palladium-hydride species [16]. The final step involves base-assisted reductive elimination of hydrogen halide to regenerate the active palladium(0) catalyst [17] [18]. Unlike Suzuki-Miyaura and Stille mechanisms, the Heck reaction creates carbon-carbon bonds through alkene functionalization rather than organometallic coupling partner transmetalation [19].

Mechanistic Distinctions: The key mechanistic differences between these three coupling reactions lie in their approach to carbon-carbon bond formation. Suzuki-Miyaura coupling relies on base-mediated activation of boronic acids or esters to generate nucleophilic organoboron species capable of transmetalation [20] [21]. Stille coupling achieves transmetalation through direct interaction between organostannanes and palladium, exploiting the favorable thermodynamics of tin-palladium exchange [13] [11]. Heck coupling bypasses transmetalation entirely, instead utilizing migratory insertion chemistry to functionalize alkenes directly [17] [18].

The selectivity and functional group tolerance also differ significantly among these mechanisms. Suzuki-Miyaura coupling offers exceptional functional group compatibility due to the mild basic conditions and the stability of organoboron reagents [20] [21]. Stille coupling provides excellent chemoselectivity but is limited by the toxicity of organotin reagents and their sensitivity to certain functional groups [13]. Heck coupling enables direct alkene functionalization but requires careful substrate design to prevent undesired β-hydride elimination pathways [16] [18].

Dates

Last modified: 04-14-2024

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